

Timelotem: A Technical Guide for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on **Timelotem**. A comprehensive literature search has revealed a notable scarcity of detailed experimental data and protocols specifically pertaining to this compound. Therefore, this guide provides a foundational understanding based on its chemical structure and classification, supplemented with generalized methodologies and illustrative pathways relevant to its presumed pharmacological class.

Introduction

Timelotem is a chemical entity identified as a potential dopamine D2 receptor antagonist.[1] Its structural features suggest a possible role in modulating dopaminergic neurotransmission, a key pathway implicated in various neurological and psychiatric disorders, including schizophrenia and bipolar disorder.[1] This guide provides a summary of its known chemical and physical properties, and outlines the likely pharmacological characteristics and the experimental approaches that would be necessary to fully elucidate its therapeutic potential.

Chemical Structure and Identifiers

Timelotem is a heterocyclic compound with the systematic IUPAC name 10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][2][3]benzodiazepine.[2] Its chemical structure is presented below.



Table 1: Chemical Identifiers for **Timelotem**

Identifier	Value	Reference
IUPAC Name	10-fluoro-3-methyl-7-thiophen- 2-yl-2,4,4a,5-tetrahydro-1H- pyrazino[1,2-a]benzodiazepine	
Chemical Formula	C17H18FN3S	
Molecular Weight	315.4 g/mol	
CAS Number	96306-34-2	
SMILES	CN1CCN2C(C1)CN=C(C3=C2 C=C(C=C3)F)C4=CC=CS4	
InChI	InChI=1S/C17H18FN3S/c1-20-6-7-21-13(11-20)10-19-17(16-3-2-8-22-16)14-5-4-12(18)9-15(14)21/h2-5,8-9,13H,6-7,10-11H2,1H3	

Physical and Chemical Properties

Detailed experimental data on the physical properties of **Timelotem** are not readily available in the public domain. The following table summarizes the computed properties and highlights the lack of experimental data for key parameters.

Table 2: Physical and Chemical Properties of Timelotem



Property	Value	Method	Reference
Molecular Weight	315.4 g/mol	Computed	
Melting Point	Data not available	-	-
Boiling Point	Data not available	-	-
Solubility	Data not available	-	-
рКа	Data not available	-	-
logP	Data not available	-	-

General Experimental Protocols for Determining Physical Properties

- Melting Point: The melting point would be determined using a standard melting point
 apparatus. A small, crystalline sample of purified **Timelotem** would be heated slowly, and the
 temperature range over which the solid melts to a liquid would be recorded. This is a crucial
 indicator of purity.
- Solubility: The solubility of **Timelotem** would be assessed in a range of pharmaceutically relevant solvents, including water, ethanol, and various buffers at different pH values. This would typically involve adding a known excess of the compound to a specific volume of the solvent, agitating the mixture until equilibrium is reached, and then quantifying the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- pKa Determination: The acid dissociation constant (pKa) would be determined using
 potentiometric titration or UV-Vis spectrophotometry. This property is critical for
 understanding the ionization state of the molecule at physiological pH, which influences its
 absorption, distribution, and receptor binding.
- LogP Determination: The octanol-water partition coefficient (logP) would be measured to
 assess the lipophilicity of **Timelotem**. The shake-flask method or reverse-phase HPLC are
 common techniques for this determination. LogP is a key predictor of a drug's ability to cross
 cell membranes.



Pharmacological Properties and Mechanism of Action

Timelotem is classified as a dopamine D2 receptor antagonist. This suggests that its primary mechanism of action involves blocking the binding of the endogenous neurotransmitter dopamine to the D2 receptor subtype. Dopamine D2 receptors are G-protein coupled receptors that play a critical role in various physiological and pathological processes in the central nervous system.

Dopamine D2 Receptor Signaling Pathway

The antagonism of the D2 receptor by **Timelotem** is expected to inhibit the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP), and the modulation of ion channel activity.



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Illustrative Dopamine D2 Receptor Signaling Pathway Antagonized by **Timelotem**.

Expected Pharmacological Effects

As a dopamine D2 receptor antagonist, **Timelotem** would be expected to exhibit antipsychotic properties. By blocking D2 receptors in the mesolimbic pathway, it could potentially alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Its effects on D2 receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways,



would need to be carefully evaluated to assess the risk of extrapyramidal side effects and hyperprolactinemia, respectively.

Table 3: Predicted Pharmacological Profile of **Timelotem**

Target	Action	Expected Therapeutic Effect	Potential Side Effects
Dopamine D2 Receptor	Antagonist	Antipsychotic	Extrapyramidal symptoms, hyperprolactinemia

Experimental Protocols for Pharmacological Characterization

To fully characterize the pharmacological profile of **Timelotem**, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

- Receptor Binding Assays: Radioligand binding assays would be performed to determine the binding affinity (Ki) of **Timelotem** for the dopamine D2 receptor, as well as a panel of other neurotransmitter receptors to assess its selectivity. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of **Timelotem**.
- Functional Assays: Functional assays, such as cAMP accumulation assays or reporter gene
 assays in cells expressing the D2 receptor, would be used to determine the functional activity
 of **Timelotem** (i.e., whether it is a neutral antagonist or an inverse agonist) and to quantify its
 potency (IC50).
- Electrophysiology: Patch-clamp electrophysiology on neurons or cells expressing D2 receptors would provide detailed information on how **Timelotem** modulates ion channel activity downstream of receptor activation.

In Vivo Studies

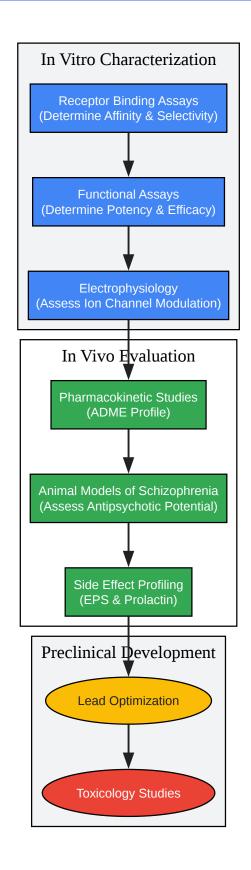






- Animal Models of Schizophrenia: The antipsychotic potential of **Timelotem** would be
 evaluated in established animal models of schizophrenia. These models often involve
 inducing hyperdopaminergic states in rodents using psychostimulants like amphetamine or
 using neurodevelopmental models. Behavioral endpoints such as locomotor activity,
 prepulse inhibition of the startle reflex, and social interaction would be measured.
- Assessment of Side Effects: Specific animal models would be used to assess the propensity
 of **Timelotem** to cause extrapyramidal side effects (e.g., catalepsy tests in rodents) and to
 measure its impact on serum prolactin levels.
- Pharmacokinetic Studies: In vivo pharmacokinetic studies in animals would be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Timelotem.





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Generalized Experimental Workflow for a Novel Dopamine Receptor Antagonist.



Conclusion

Timelotem represents a potential therapeutic agent targeting the dopaminergic system. While its basic chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical and pharmacological properties. The successful development of **Timelotem** as a therapeutic agent will necessitate a thorough experimental evaluation as outlined in this guide to establish its efficacy, safety, and pharmacokinetic profile. The illustrative pathways and workflows provided herein serve as a roadmap for the systematic investigation of this and similar compounds in the drug discovery and development pipeline.

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